molecular formula C6H6N2O2 B2435123 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile CAS No. 61516-81-2

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile

Cat. No.: B2435123
CAS No.: 61516-81-2
M. Wt: 138.126
InChI Key: JPASFKUKAVEBDD-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2O2 It is characterized by the presence of a pyrrolidine-2,5-dione ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile typically involves the reaction of succinimide with acetonitrile in the presence of a base. One common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through the deprotonation of succinimide, followed by nucleophilic substitution with acetonitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile is unique due to its combination of a nitrile group and a pyrrolidine-2,5-dione ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPASFKUKAVEBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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